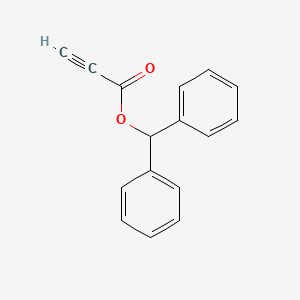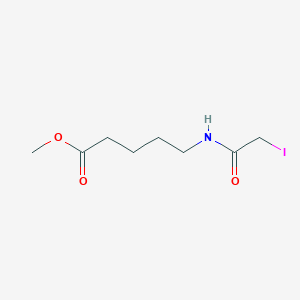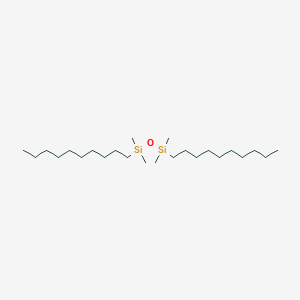
N-(Diphenylboranyl)-N-methyl-N'-pyridin-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a boron atom bonded to two phenyl groups, a methyl group, and a pyridin-2-ylthiourea moiety. The presence of boron in its structure imparts unique properties that make it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea typically involves the reaction of diphenylboronic acid with N-methyl-N’-pyridin-2-ylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. The purification process is also scaled up, often using automated systems to handle large volumes of reaction mixture.
化学反応の分析
Types of Reactions
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form borohydride derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borohydride derivatives, and substituted phenyl compounds. These products have various applications in organic synthesis and materials science.
科学的研究の応用
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to target specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with diols and other Lewis bases, which allows it to interfere with cellular processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells while sparing healthy tissue.
類似化合物との比較
Similar Compounds
Diphenylboronic acid: Similar in structure but lacks the pyridin-2-ylthiourea moiety.
N-Methyl-N’-pyridin-2-ylthiourea: Similar but lacks the boron atom.
Phenylboronic acid: Contains a single phenyl group bonded to boron.
Uniqueness
N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is unique due to the combination of boron, phenyl groups, and the pyridin-2-ylthiourea moiety. This unique structure imparts specific chemical properties that make it valuable for targeted applications in research and industry.
特性
CAS番号 |
63711-84-2 |
|---|---|
分子式 |
C19H18BN3S |
分子量 |
331.2 g/mol |
IUPAC名 |
1-diphenylboranyl-1-methyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C19H18BN3S/c1-23(19(24)22-18-14-8-9-15-21-18)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,21,22,24) |
InChIキー |
MPAFJXCVZRGAIF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C(=S)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

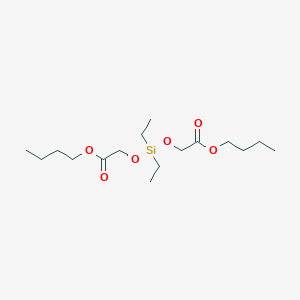
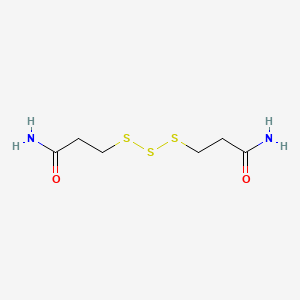
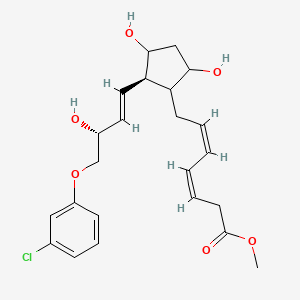
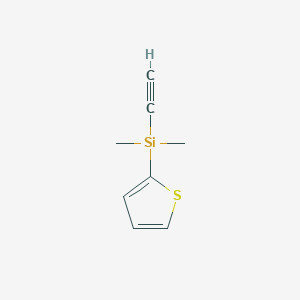
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)

